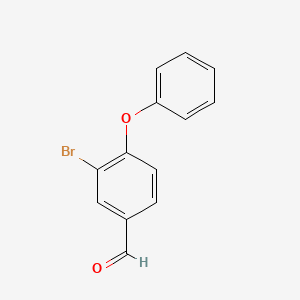

3-Bromo-4-phenoxybenzaldehyde

Description

Significance in Advanced Organic Synthesis

The presence of the aldehyde, bromo, and phenoxy functionalities on the same aromatic ring makes 3-Bromo-4-phenoxybenzaldehyde a versatile building block in advanced organic synthesis. The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions. smolecule.com The bromine atom is a key feature, allowing for the introduction of other functional groups through nucleophilic substitution or cross-coupling reactions. smolecule.com This reactivity makes it an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

Historical Context of Related Phenoxybenzaldehydes and Brominated Aromatic Compounds

The study of phenoxybenzaldehydes and brominated aromatic compounds has a rich history rooted in the development of synthetic organic chemistry. Phenoxybenzaldehydes, such as the related 3-phenoxybenzaldehyde (B142659), have been recognized as crucial intermediates in the production of synthetic pyrethroid insecticides. google.comchemicalbook.com The synthesis of these compounds often involves the strategic introduction of a phenoxy group onto a benzaldehyde (B42025) core. google.com

Brominated aromatic compounds have been integral to organic synthesis for over a century, with bromination being one of the most fundamental transformations. acs.orgacs.org The discovery of methods to selectively introduce bromine atoms onto aromatic rings opened up vast possibilities for creating new molecules with diverse properties. dokumen.pub Initially, elemental bromine was the primary reagent, but due to its hazardous nature, a wide array of milder and more selective brominating agents have been developed over the decades. acs.orgacs.org The use of brominated aromatics as precursors in cross-coupling reactions, such as the Suzuki and Ullmann couplings, has become a cornerstone of modern organic synthesis, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. dokumen.pubacs.org

Molecular Structure and Properties

The molecular structure of this compound is fundamental to its chemical behavior. The interplay between the electron-withdrawing aldehyde group and the electron-donating, yet sterically bulky, phenoxy group, along with the deactivating bromo group, dictates its reactivity in various chemical transformations.

Physical and Chemical Properties

Detailed physical and chemical properties of this compound are tabulated below.

| Property | Value |

| Molecular Formula | C₁₃H₉BrO₂ smolecule.com |

| Molecular Weight | 277.11 g/mol smolecule.com |

| CAS Number | 1000414-11-8 smolecule.com |

| IUPAC Name | This compound smolecule.com |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br smolecule.com |

| InChI Key | ZGVFEKMOKLMLSI-UHFFFAOYSA-N smolecule.com |

Spectroscopic Data

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges.

Common Synthetic Routes

One common approach to synthesizing this compound involves the bromination of 4-phenoxybenzaldehyde (B127426). smolecule.com This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzaldehyde ring. The conditions for this reaction, including the choice of brominating agent and catalyst, must be carefully controlled to achieve the desired regioselectivity.

Another synthetic strategy is through coupling reactions. This could involve the reaction of a suitably substituted bromo-benzaldehyde derivative with phenol (B47542) or a phenoxide salt. For example, a process for preparing 4-fluoro-3-phenoxybenzaldehyde (B1330021) involves the condensation of 3-bromo-4-fluorophenyldioxolane with potassium phenolate (B1203915), followed by hydrolysis. googleapis.com A similar strategy could likely be adapted for the synthesis of this compound.

Industrial-Scale Production Considerations

For industrial-scale production, factors such as cost-effectiveness, safety, and environmental impact are paramount. The choice of starting materials and reagents plays a significant role. For instance, processes that utilize readily available and less hazardous materials are preferred. The efficiency of the reaction, including yield and purity of the product, is also a major consideration. google.com In the context of related compounds like 4-fluoro-3-phenoxybenzaldehyde, methods have been developed to improve yield and reduce waste, for example, by using zinc bromide as a catalyst in bromination reactions instead of large amounts of aluminum chloride. google.com Such process optimization strategies would be relevant for the large-scale synthesis of this compound.

Chemical Reactivity and Important Reactions

The reactivity of this compound is governed by its functional groups.

Reactions Involving the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a range of chemical transformations.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-bromo-4-phenoxybenzoic acid, using common oxidizing agents. smolecule.com

Reduction: Reduction of the aldehyde group yields the corresponding alcohol, (3-bromo-4-phenoxyphenyl)methanol, typically using reducing agents like sodium borohydride (B1222165). smolecule.com

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form new carbon-carbon and carbon-nitrogen bonds. This is a common strategy for elaborating the molecular structure.

Reactions Involving the Bromo Group

The bromine atom on the aromatic ring is a key site for further functionalization.

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by a variety of nucleophiles under appropriate reaction conditions. smolecule.com This allows for the introduction of different functional groups, such as amino or thiol groups.

Cross-Coupling Reactions: The bromo group makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.

Applications of this compound

The unique chemical structure and reactivity of this compound make it a valuable intermediate in several areas of chemical science.

Role in Medicinal Chemistry

This compound serves as a key building block in the synthesis of various compounds with potential pharmacological activity. smolecule.com The phenoxybenzaldehyde scaffold is found in a number of biologically active molecules. For instance, derivatives of phenoxybenzaldehyde have been investigated for their potential as antimicrobial agents. researchgate.net The ability to further modify the molecule at both the aldehyde and bromo positions allows for the creation of diverse chemical libraries for drug discovery programs. smolecule.com

Applications in Materials Science

In the field of materials science, aromatic aldehydes and their derivatives are used in the development of new materials with specific properties. smolecule.com The rigid aromatic structure of this compound can be incorporated into polymers to enhance their thermal stability and mechanical properties. Furthermore, the reactivity of the aldehyde and bromo groups allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVFEKMOKLMLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies

Direct Synthetic Routes to 3-Bromo-4-phenoxybenzaldehyde

Direct synthesis focuses on creating the target molecule in a highly efficient manner, typically by modifying an advanced intermediate that already contains the core benzaldehyde (B42025) and phenoxy structures.

This approach involves the electrophilic aromatic bromination of 4-phenoxybenzaldehyde (B127426). The phenoxy group at the para-position and the aldehyde group direct the incoming electrophile. The aldehyde is a deactivating group, while the phenoxy group is an activating ortho-, para-director. This substitution pattern leads to the bromination at the 3-position, which is ortho to the activating phenoxy group and meta to the deactivating aldehyde group.

Electrophilic aromatic bromination is a standard method for introducing a bromine atom onto an aromatic ring. For substrates like benzaldehyde derivatives, which are deactivated towards electrophilic attack, the use of a Lewis acid catalyst is essential to polarize the bromine molecule, making it a more potent electrophile. google.comgoogleapis.com

Common Lewis acids such as aluminum trichloride (B1173362) (AlCl₃), ferric bromide (FeBr₃), and zinc chloride (ZnCl₂) are employed to facilitate this reaction. google.com The mechanism involves the formation of a highly electrophilic complex between the bromine and the Lewis acid, which is then attacked by the electron-rich aromatic ring of the 4-phenoxybenzaldehyde precursor. google.com For instance, the synthesis of the related compound 3-bromo-4-fluorobenzaldehyde (B1265969) often utilizes AlCl₃ as a catalyst for the bromination of 4-fluorobenzaldehyde (B137897). googleapis.com Similarly, zinc-based catalysts have been shown to be effective; a process using zinc bromide for the bromination of 4-fluorobenzaldehyde reports high yields and purity. google.com While these examples use a fluorinated precursor, the principle applies directly to the bromination of 4-phenoxybenzaldehyde.

Table 1: Lewis Acid Catalysts in Electrophilic Bromination

| Catalyst | Precursor Example | Key Features | Reference |

|---|---|---|---|

| AlCl₃ | 4-Fluorobenzaldehyde | Conventional method, often requires large amounts. | google.comgoogleapis.com |

| FeBr₃ | General Aromatic Compounds | Typical Lewis acid catalyst for bromination. | google.comdiva-portal.org |

| ZnCl₂/ZnBr₂ | 4-Fluorobenzaldehyde | Cost-effective, high yield (>90%), and high purity (>95%). | google.com |

| ZrCl₄ | Toluene Derivatives | Demonstrates high catalytic activity for benzylic bromination. | nih.gov |

Using specialized media like oleum (B3057394) (fuming sulfuric acid) offers an alternative to traditional Lewis acid catalysis for bromination. Oleum, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, serves as both a solvent and a catalyst. This highly acidic medium can activate the bromine electrophile sufficiently to react with deactivated aromatic rings.

A process for preparing 3-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde in oleum (containing 20-65% free SO₃), often in the presence of an iodine co-catalyst. google.comgoogleapis.comwipo.int The reaction is typically conducted at temperatures between 30-40°C. googleapis.com Research indicates that the weight ratio of the benzaldehyde precursor to oleum can range from 1:5 to 1:15, with iodine added at 1-20% by weight relative to the precursor. google.com This method avoids the use of large quantities of metal-based Lewis acids, offering a different approach to the synthesis. googleapis.com

Table 2: Bromination of 4-Fluorobenzaldehyde in Oleum

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Medium | Oleum (20-65% free SO₃) | google.comgoogleapis.com |

| Co-catalyst | Iodine (optional) | googleapis.comwipo.int |

| Temperature | 30-40°C | googleapis.com |

| Precursor:Oleum Ratio | 1:5 to 1:15 (by weight) | google.com |

| Br₂:Precursor Ratio | 0.5 to 1.0 (molar) | google.com |

An alternative synthetic strategy involves forming the diaryl ether bond as a key step. This is typically achieved by reacting a brominated benzaldehyde derivative, such as 3-bromo-4-fluorobenzaldehyde, with a phenolate (B1203915) salt. This pathway is an example of nucleophilic aromatic substitution.

This method hinges on the reaction between an aryl halide and an alkoxide, in this case, a phenolate. The industrial synthesis of the related compound 4-fluoro-3-phenoxybenzaldehyde (B1330021) often employs the condensation of 3-bromo-4-fluorobenzaldehyde with phenol (B47542) under alkaline conditions, which generates the potassium or sodium phenolate in situ. echemi.com

To prevent unwanted side reactions with the aldehyde functional group (such as the Cannizzaro reaction under basic conditions), the aldehyde is often protected as an acetal (B89532) prior to the etherification step. echemi.com For example, 3-bromo-4-fluorobenzaldehyde is converted to its dioxolane or diethyl acetal derivative. googleapis.comgoogle.com This protected intermediate is then reacted with potassium phenolate in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMAC). diva-portal.orggoogle.comcustomsmobile.com The reaction is typically heated to between 130°C and 170°C. google.com Following the successful coupling, the protecting group is removed by acid hydrolysis to yield the final benzaldehyde product. googleapis.comgoogle.com

The nucleophilic aromatic substitution for ether formation is often sluggish and requires harsh conditions. The Ullmann condensation, a copper-catalyzed reaction, significantly facilitates the formation of diaryl ethers from aryl halides and phenols. wikipedia.orgmdpi.com This reaction is crucial for synthesizing this compound from a precursor like 3-bromo-4-chlorobenzaldehyde (B1286361) or 3,4-dibromobenzaldehyde (B1583856) and phenol.

The process involves heating the aryl halide, phenol, and a base (to form the phenolate) with a catalytic amount of copper or a copper salt. wikipedia.org Various forms of copper can be used, including copper powder, copper(I) oxide (Cu₂O), copper(II) oxide (CuO), and copper(I) halides like CuCl or CuBr. google.comjustia.com Experiments on the Ullmann coupling of protected 3-bromo-4-fluorobenzaldehyde with potassium phenolate have tested CuCl, Cu, CuO, and Cu₂SO₄ as catalysts. google.com The reaction typically requires high-boiling polar solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and temperatures often exceeding 130°C. google.comwikipedia.org Modern advancements have led to the development of more soluble copper catalysts supported by ligands, which can improve reaction efficiency. wikipedia.org

Table 3: Copper Catalysts in Ullmann Ether Synthesis

| Catalyst | Reactants Example | Key Features | Reference |

|---|---|---|---|

| Cu, CuCl, CuO, Cu₂SO₄ | 3-bromo-4-fluorophenyl dioxolane + Potassium Phenolate | Classic Ullmann conditions, facilitates C-O bond formation. | google.com |

| Copper(I) bromide | Aryl Halide + Phenol | Common catalyst for Ullmann condensation. | justia.com |

| Cuprous Chloride (CuCl) | Metaphenoxyphenyl dioxalane + Phenolate | Used in the coupling stage of phenolate processing. | customsmobile.com |

Conversion from Substituted Benzonitriles

A significant pathway to aldehyde synthesis involves the reduction of a nitrile group. This transformation is particularly useful for producing halogenated benzaldehydes that serve as intermediates.

The conversion of 3-bromo-4-fluorobenzonitrile (B1266296) to 3-bromo-4-fluorobenzaldehyde can be efficiently accomplished through catalytic reduction. This process typically employs Raney nickel as the catalyst in the presence of formic acid. google.com The reaction involves heating the nitrile with the catalyst in formic acid, followed by a standard workup procedure to isolate the aldehyde product. google.com This method is a known route for reducing aromatic nitriles to their corresponding aldehydes. google.comdrugfuture.comnih.gov

A detailed patent describes the process where 3-bromo-4-fluorobenzonitrile is added to a suspension of Raney nickel in formic acid. google.com The mixture is then heated for several hours to facilitate the reduction. google.com This specific reduction is a key step in a multi-step process that can begin from a 3-bromo-4-fluoro-benzoic acid halide. google.com

Table 1: Reaction Conditions for the Reduction of 3-Bromo-4-fluorobenzonitrile

| Parameter | Condition | Source(s) |

| Starting Material | 3-Bromo-4-fluorobenzonitrile | google.com |

| Catalyst | Raney Nickel | google.com |

| Reagent/Solvent | Formic Acid | google.com |

| Temperature | 80°C to 90°C | google.com |

| Reaction Time | 3 to 5 hours | google.com |

| Workup | Dilution with water, filtration, extraction with toluene, drying, and concentration | google.com |

| Product | 3-Bromo-4-fluorobenzaldehyde | google.com |

Oxidation of Benzyl (B1604629) Alcohol Precursors

The oxidation of benzyl alcohols provides a direct route to the corresponding benzaldehydes. For halogenated compounds, this method is crucial for synthesizing key intermediates.

The oxidation of 3-bromo-4-fluorobenzyl alcohol to 3-bromo-4-fluorobenzaldehyde can be performed using various oxidizing agents. smolecule.com Common reagents for this transformation include chromium-based compounds and nitric acid. google.comgoogle.com One specific method involves adding a solution of the alcohol in methylene (B1212753) chloride to a suspension of a pyridine/CrO₃/HCl complex, which results in the desired aldehyde. google.comjustia.com The reaction temperature for this process has been noted to rise to approximately 40°C during the addition. google.com

Alternative conditions have also been reported, such as using a mixture of chromium(VI) oxide (pyridine) hydrochloride or employing nitric acid as the oxidant. google.com The choice of solvent for these reactions often includes halogenated hydrocarbons like methylene chloride. google.comjustia.com

Table 2: Reagents for the Oxidation of 3-Bromo-4-fluorobenzyl Alcohol

| Oxidizing Agent | Solvent | Additional Notes | Source(s) |

| Pyridine/CrO₃/HCl complex | Methylene Chloride | Temperature rises to ~40°C during addition. | google.comjustia.com |

| Chromium(VI) oxide (pyridine) hydrochloride | Methylene Chloride | A preferred embodiment mentioned in a patent. | google.com |

| Nitric Acid | Water | Reaction is stirred at room temperature. | google.com |

| Sodium Dichromate | Methylene Chloride / Water | Used with a phase transfer catalyst (e.g., benzyl-triethyl-ammonium bisulphate). | google.comjustia.com |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry increasingly focuses on developing processes that are not only efficient in terms of yield but also environmentally benign. This includes the use of advanced catalytic systems and adherence to the principles of green chemistry, such as atom economy and waste reduction.

Catalytic Systems for Enhanced Selectivity and Yield

In the synthesis of the 3-bromo-4-fluorobenzaldehyde precursor, traditional bromination of 4-fluorobenzaldehyde often utilized aluminum chloride (AlCl₃) as a catalyst. google.comgoogleapis.com However, this method can lead to the generation of significant waste and purification challenges. google.com An improved process involves using zinc bromide as a catalyst, which provides the product in over 90% yield and approximately 95% purity. google.com Another alternative is to conduct the bromination in oleum, with or without iodine, which also serves to avoid the drawbacks of AlCl₃. googleapis.com

The final step in forming the phenoxy ether linkage typically involves a copper-catalyzed C-O coupling reaction. This reaction condenses an acetal of 3-bromobenzaldehyde (B42254) with an alkali metal phenolate. justia.comgoogle.com

Table 3: Catalytic Systems in the Synthesis of this compound and its Precursors

| Reaction Step | Catalyst | Reactants | Key Advantage | Source(s) |

| Bromination | Zinc Bromide | 4-Fluorobenzaldehyde, Bromine | High yield (>90%) and purity (~95%); reduces waste compared to AlCl₃. | google.com |

| Bromination | Iodine (optional) | 4-Fluorobenzaldehyde, Bromine in Oleum | Avoids large amounts of AlCl₃ catalyst. | googleapis.com |

| C-O Coupling | Copper or Copper Compounds (e.g., CuCl, Cu₂O) | 3-Bromo-4-fluorobenzaldehyde acetal, Potassium Phenolate | Efficient formation of the phenoxy ether bond. | justia.comgoogle.com |

Atom Economy and Waste Minimization in Synthetic Processes

The principles of green chemistry, particularly atom economy and waste minimization, are central to developing sustainable synthetic routes. The synthesis of this compound provides clear examples of how strategic changes in methodology can lead to more environmentally friendly processes.

A significant improvement is the move away from stoichiometric catalysts like AlCl₃ in the bromination step. Processes using large amounts of AlCl₃ are known to cause serious effluent problems and generate substantial waste. google.comgoogleapis.com The adoption of more efficient catalytic systems, such as those using zinc bromide or oleum/iodine, directly addresses these issues by reducing catalyst loading and improving product purity, thereby simplifying purification and minimizing waste streams. google.comgoogleapis.com Furthermore, avoiding the use of elemental bromine where possible can reduce toxicity and environmental hazards. The use of highly selective and efficient catalytic systems embodies the core tenets of green chemistry by maximizing the conversion of starting materials into the final product while minimizing the generation of byproducts and waste.

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3-Bromo-4-phenoxybenzaldehyde is a key site of chemical reactivity, participating in a variety of transformations that are fundamental in organic synthesis. These reactions primarily include reductive processes to form alcohols and condensation reactions to create new carbon-nitrogen and carbon-carbon bonds.

The aldehyde functional group can be readily reduced to a primary alcohol. This transformation is a common step in the synthesis of more complex molecules where a hydroxymethyl group is required.

The reduction of this compound to (3-Bromo-4-phenoxyphenyl)methanol is efficiently achieved through catalytic hydrogenation. This process involves the use of a metal catalyst to facilitate the addition of hydrogen (H₂) across the carbonyl double bond. Various catalytic systems have been shown to be effective for the hydrogenation of related phenoxybenzaldehydes. For instance, the hydrogenation of m-phenoxybenzaldehyde to m-phenoxybenzyl alcohol has been successfully carried out using catalysts like Raney nickel and platinum nanoparticles supported on magnesium oxide (Pt/MgAl₂O₄). researchgate.net Another common method for the reduction of substituted benzaldehydes is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, such as methanol (B129727) or ethanol. chemicalbook.comprepchem.com This method is often preferred for its mild reaction conditions and high yields. chemicalbook.com

The general reaction is as follows:

C₁₃H₉BrO₂ + H₂ (Catalyst) → C₁₃H₁₀BrO₂

Table 1: Conditions for Reductive Transformation of Substituted Benzaldehydes

| Starting Material | Catalyst/Reagent | Solvent | Product | Ref. |

|---|---|---|---|---|

| 3-Bromo-4-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | (3-Bromo-4-methylphenyl)methanol | chemicalbook.com |

| 4-Fluoro-3-phenoxybenzaldehyde (B1330021) | Sodium Borohydride (NaBH₄) | Ethanol | (4-Fluoro-3-phenoxyphenyl)methyl alcohol | prepchem.com |

| m-Phenoxybenzaldehyde | Raney Nickel | Not Specified | m-Phenoxybenzyl alcohol | researchgate.netresearchgate.net |

| m-Phenoxybenzaldehyde | Pt/MgAl₂O₄ | Not Specified | m-Phenoxybenzyl alcohol | researchgate.net |

Kinetic studies on the liquid-phase catalytic hydrogenation of m-phenoxybenzaldehyde provide valuable insights into the reaction mechanism. When using a Raney nickel catalyst, the reaction rate has been observed to be first order with respect to the concentration of m-phenoxybenzaldehyde, the hydrogen partial pressure, and the catalyst loading. researchgate.netresearchgate.net This suggests that the reaction proceeds via a mechanism where the rate-determining step involves the interaction of all three components. The experimental data fit a Langmuir-Hinshelwood model which proposes that the surface reaction occurs between dissociatively adsorbed hydrogen and molecularly adsorbed m-phenoxybenzaldehyde. researchgate.netresearchgate.net

For the hydrogenation over a Pt/MgAl₂O₄ catalyst, the reaction kinetics can be described by the equation: r = k × c¹·⁴⁴ × p(H₂) The apparent activation energy for this process was determined to be 35.6 kJ mol⁻¹. researchgate.net

Table 2: Kinetic Parameters for the Hydrogenation of m-Phenoxybenzaldehyde

| Catalyst | Reaction Order (Substrate) | Reaction Order (H₂ Pressure) | Reaction Order (Catalyst) | Apparent Activation Energy (kJ mol⁻¹) | Ref. |

|---|---|---|---|---|---|

| Raney Nickel | 1 | 1 | 1 | Not Specified | researchgate.netresearchgate.net |

| Pt/MgAl₂O₄ | 1.44 | 1 | Not Specified | 35.6 | researchgate.net |

The electrophilic carbon atom of the aldehyde group in this compound readily reacts with nucleophiles, leading to condensation products. These reactions are crucial for building larger molecular frameworks.

This compound undergoes condensation with primary amines to form Schiff bases, also known as imines. ijcrcps.com This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). biointerfaceresearch.com The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in ethanol. ijcrcps.com

The general reaction is:

C₁₃H₉BrO₂ + R-NH₂ → C₁₃H₈BrN-R + H₂O

A wide variety of substituted aromatic amines can be used in this synthesis, leading to a diverse range of Schiff base derivatives. ijcrcps.com These compounds are significant in coordination chemistry and as intermediates in the synthesis of bioactive molecules. ijcrcps.comresearchgate.net

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is used to synthesize β-amino carbonyl compounds. ccsenet.org In this reaction, this compound would serve as the aldehyde component, reacting with an amine (primary or secondary) and an enolizable carbonyl compound (like a ketone). ccsenet.orgnih.gov The reaction typically proceeds by first forming an iminium ion from the aldehyde and the amine. This electrophilic iminium ion then reacts with the enol form of the ketone to produce the final Mannich base. nih.gov

The general scheme for a Mannich reaction is:

Aldehyde + Amine + Enolizable Ketone → β-Amino Carbonyl Compound (Mannich Base)

These reactions can be catalyzed by acids or bases and are fundamental in the synthesis of various natural products and pharmaceuticals, including alkaloids. ccsenet.orgnih.gov

Condensation Reactions

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The aldehyde functional group of this compound readily participates in condensation reactions. One of the most significant of these is the Claisen-Schmidt condensation, which is a cornerstone reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). nih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone.

In this context, this compound serves as the aldehyde component. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of the ketone to form a resonance-stabilized enolate ion. rasayanjournal.co.in This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable, conjugated chalcone framework. rasayanjournal.co.in The synthesis of chalcones from 3-phenoxybenzaldehyde (B142659) and various substituted acetophenones has been reported, highlighting the utility of this reaction for creating diverse molecular structures. studylib.net Yields for Claisen-Schmidt condensations to form phenoxychalcones are often good to excellent, with some reported in the 79–90% range. nih.gov

Table 1: Representative Claisen-Schmidt Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Substituted Acetophenone | NaOH or KOH | Substituted (E)-1-(aryl)-3-(3-bromo-4-phenoxyphenyl)prop-2-en-1-one (Chalcone) |

Acetal (B89532) and Dioxolane Formation

The aldehyde group of this compound can be reversibly protected by converting it into an acetal or, more commonly, a cyclic acetal known as a dioxolane. This transformation is a crucial synthetic strategy, particularly when subsequent reaction steps involve basic conditions under which the unprotected aldehyde could undergo undesirable side reactions, such as the Cannizzaro reaction. echemi.com

The formation of a dioxolane is typically achieved by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The reaction is driven to completion by the removal of water. This protection strategy is exemplified in the industrial synthesis of related compounds like 4-fluoro-3-phenoxybenzaldehyde, where the precursor, 3-bromo-4-fluorobenzaldehyde (B1265969), is first converted to its dioxolane derivative before undergoing a copper-catalyzed condensation with potassium phenolate (B1203915). environmentclearance.nic.ingoogleapis.com The acetal group is stable to many reagents, including bases and nucleophiles, but can be easily removed by hydrolysis with aqueous acid to regenerate the aldehyde. justia.com

Table 2: Dioxolane Formation as a Protection Strategy

| Reactant | Reagent | Catalyst | Product | Purpose |

| This compound | Ethylene Glycol | Acid (e.g., PTSA) | 2-(3-Bromo-4-phenoxyphenyl)-1,3-dioxolane | Protection of the aldehyde group from basic or nucleophilic conditions |

Hydrocyanation Reactions

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound produces a cyanohydrin, specifically 2-(3-bromo-4-phenoxyphenyl)-2-hydroxyacetonitrile. This reaction is of significant interest, particularly in the synthesis of pyrethroid insecticides, where the cyanohydrin of the related 3-phenoxybenzaldehyde is a key intermediate. researchgate.net

Mechanistic studies have focused on the enantioselective hydrocyanation of 3-phenoxybenzaldehyde, which provides valuable insights applicable to its bromo-substituted analogue. Research has shown that cyclic dipeptides, such as cyclo[(R)-His-(R)-Phe], can act as highly effective catalysts for this transformation, yielding optically active cyanohydrins. acs.org A fascinating aspect of this catalytic system is the phenomenon of enantioselective autocatalysis, where the product, (S)-3-phenoxymandelonitrile, complexes with the catalyst to form a new, even more enantioselective catalytic species. acs.orgguidechem.com This reaction highlights a sophisticated method for introducing a chiral center into the molecular framework.

Table 3: Catalytic Asymmetric Hydrocyanation

| Substrate | Reagent | Catalyst | Key Feature |

| 3-Phenoxybenzaldehyde (analogue) | HCN | cyclo[(R)-His-(R)-Phe] | Enantioselective formation of cyanohydrin; exhibits autocatalysis |

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for a variety of carbon-halogen bond transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Carbon-Halogen Bond Transformations (e.g., Cross-Coupling Reactions)

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in

Aryl bromides are common substrates for a range of named reactions, including:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to create a C-C bond with the sp-hybridized carbon of the alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.

The synthesis of the parent compound's precursor, m-phenoxybenzaldehyde, from m-bromobenzaldehyde and phenol (B47542) demonstrates the utility of copper-catalyzed C-O coupling, highlighting the reactivity of the C-Br bond under these conditions. sioc-journal.cn

Nucleophilic Aromatic Substitution (for introducing phenoxy or other groups)

The bromine atom can be replaced via a nucleophilic aromatic substitution (SNA_r) reaction, although this typically requires either strong activation by electron-withdrawing groups or the use of a catalyst. The most relevant example is the Ullmann condensation, a copper-catalyzed reaction that is frequently used to form diaryl ethers.

In fact, the synthesis of 4-fluoro-3-phenoxybenzaldehyde often involves the reaction of a 3-bromo-4-fluorobenzaldehyde precursor with a phenolate salt in the presence of a copper catalyst. echemi.comenvironmentclearance.nic.in This reaction proceeds by nucleophilic substitution of the bromine atom by the phenoxide. Similarly, the C-Br bond in this compound could potentially be targeted by other nucleophiles, such as amines or thiols, under appropriate catalytic conditions to introduce new functionalities at that position. smolecule.com

Table 4: Synthesis of Phenoxybenzaldehyde Analogues via Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Catalyst | Reaction Type | Product |

| 3-Bromo-4-fluorobenzaldehyde acetal | Sodium Phenolate | Copper Oxide | Ullmann Condensation (SNA_r) | 2-(4-Fluoro-3-phenoxyphenyl)-1,3-dioxolane |

Photochemical Reactions and Radical Cascades (as a reagent)

This compound and its derivatives can serve as substrates or reagents in photochemical reactions and radical cascades. The aldehyde group can be converted into a functional group suitable for initiating or participating in such cascades. For instance, hydrazones derived from aldehydes are known to undergo visible-light-induced radical-cascade difluoroalkylation/cyclization reactions. acs.org A study showed that a hydrazone derived from 3-phenoxybenzaldehyde was a compatible substrate for this type of transformation, yielding a dihydropyrazole product. acs.org

Furthermore, aryl bromides are frequently used as precursors in photoredox catalysis. The carbon-bromine bond can be cleaved under photochemical conditions to generate an aryl radical, which can then participate in a variety of subsequent reactions. The compound is listed as a commercially available reagent in the context of research on photoredox catalytic radical cascades for alkaloid synthesis, indicating its potential utility in this advanced area of organic chemistry. aablocks.com

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For 3-Bromo-4-phenoxybenzaldehyde, both ¹H and ¹³C NMR have been employed to map out its atomic framework.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. In a derivative of this compound, specific proton signals have been identified. For instance, in (E)-N-(4-Fluoro-3-phenoxybenzylidene)-substituted benzenamines, which are synthesized from a related compound, the aldehyde proton (CH=N) of a similar structure resonates as a singlet at approximately 8.353 ppm. The aromatic protons appear as a multiplet in the range of 7.160-7.820 ppm. ijcrcps.com

For 3-phenoxybenzaldehyde (B142659), a closely related compound lacking the bromine atom, the aldehyde proton (CHO) appears as a singlet at 9.92 ppm. The aromatic protons are observed as a doublet at 7.84-7.86 ppm, a triplet at 7.40-7.45 ppm, a multiplet at 7.20-7.26 ppm, and another multiplet at 7.05-7.11 ppm. rsc.org

Table 1: ¹H NMR Spectral Data

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (CHO) | ~9.9 | s | - |

| Aromatic | ~7.0-8.1 | m | - |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a Schiff base derivative of 4-Fluoro-3-phenoxybenzaldehyde (B1330021), the carbon of the imine group (C=N) shows a signal at 159.22 ppm. ijcrcps.com This provides an insight into the expected chemical shift for the carbonyl carbon in this compound.

Table 2: ¹³C NMR Spectral Data

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190 |

| Aromatic | ~115-160 |

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine the spatial proximity of atoms within a molecule. For derivatives of related phenoxybenzaldehyde compounds, NOESY experiments have been crucial in confirming stereochemistry. For example, in certain Schiff bases, the absence of a NOESY correlation between specific protons confirmed the E-configuration of the imine. jetir.orgresearchgate.net While specific NOESY data for this compound is not detailed in the provided search results, the application of this technique to similar structures highlights its importance in full structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound related to this compound, specifically a Schiff base derivative, shows a characteristic absorption band for the C=N stretch at 1589.34 cm⁻¹. ijcrcps.com For this compound, one would expect to see a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1680-1700 cm⁻¹, and bands corresponding to the C-O-C ether linkage and the C-Br bond. The aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides the exact mass of a compound, which can be used to determine its elemental formula. While specific HR-MS data for this compound was not found in the search results, the molecular formula is C₁₃H₉BrO₂. smolecule.comacrotein.com The expected monoisotopic mass would be approximately 275.9786 g/mol . This technique would be essential for confirming the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques used to identify and quantify chemical compounds. While specific experimental GC-MS or LC-MS fragmentation data for this compound is not extensively documented in publicly available literature, its mass spectrometric behavior can be predicted based on its structure and data from analogous compounds like 3-phenoxybenzaldehyde. nih.gov

In a typical GC-MS analysis with electron ionization (EI), the molecule would first form a molecular ion peak [M]˙⁺. Due to the presence of a bromine atom, this peak would appear as a characteristic doublet with roughly equal intensity at m/z 276 and 278, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Subsequent fragmentation would likely proceed through several key pathways:

Loss of a hydrogen radical (-H˙): This would result in a significant [M-1]⁺ ion at m/z 275/277.

Loss of the formyl group (-CHO˙): Cleavage of the aldehyde group would produce an [M-29]⁺ fragment at m/z 247/249.

Ether bond cleavage: The C-O bond of the ether linkage could break, leading to fragments corresponding to the brominated phenyl ring and the phenoxy group. This could produce a bromobenzoyl cation at m/z 183/185 or a phenyl cation at m/z 77.

Loss of Bromine: The molecule could lose the bromine radical (-Br˙), resulting in a fragment ion at m/z 197.

LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), is also highly suitable for the analysis of this compound, often detecting the protonated molecule [M+H]⁺ or adducts with solvent ions. researchgate.netacs.org This technique is frequently used to monitor the synthesis of and reactions involving phenoxybenzaldehyde derivatives. nih.govoup.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion/Fragment | Notes |

| 276/278 | [C₁₃H₉BrO₂]˙⁺ | Molecular ion [M]˙⁺ peak, showing isotopic pattern for bromine. |

| 275/277 | [C₁₃H₈BrO₂]⁺ | Loss of a hydrogen atom from the aldehyde group. |

| 247/249 | [C₁₂H₈BrO]⁺ | Loss of the formyl radical (CHO˙). |

| 197 | [C₁₃H₉O₂]⁺ | Loss of a bromine radical (Br˙). |

| 183/185 | [C₇H₄BrO]⁺ | Fragment corresponding to the bromobenzoyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation from ether cleavage. |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This includes obtaining precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) Studies

A search of the current scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. However, SCXRD analyses of closely related diaryl ether aldehydes provide valuable insight into the likely structural characteristics of this compound.

For instance, single-crystal studies have been successfully performed on derivatives such as 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde and 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde. rsc.org These analyses provide precise data on the crystal system, space group, unit cell dimensions, and the dihedral angle between the two aromatic rings, which is a key conformational feature of phenoxybenzaldehydes. In these related structures, the molecules are often stabilized in the crystal lattice by a network of weak intermolecular interactions. rsc.org

Table 2: Crystallographic Data for Structurally Related Phenoxybenzaldehyde Monomers

| Compound | 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde rsc.org | 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde rsc.org |

| Formula | C₁₅H₁₂O₄ | C₁₆H₁₄O₄ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbcn | P2₁/c |

| a (Å) | 18.4038(11) | 8.8926(7) |

| b (Å) | 8.6240(5) | 19.2717(11) |

| c (Å) | 15.7283(11) | 8.0635(6) |

| V (ų) | 2496.3(3) | 1366.93(17) |

| Z | 8 | 4 |

Powder X-ray Diffraction (PXRD) for Derivatives and Supramolecular Structures

When suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is an essential technique for structural elucidation. PXRD has been successfully employed to determine the crystal structures of phenoxybenzaldehyde derivatives, such as the isomeric compound 4-(4-bromophenoxy)benzaldehyde. nih.govresearchgate.net

These studies demonstrate that the crystal packing in phenoxybenzaldehyde derivatives is directed by a combination of weak non-covalent interactions. nih.gov The interplay of C–H···O hydrogen bonds, π···π stacking, anion···π, and lone-pair···π interactions assembles the individual molecules into complex supramolecular frameworks. nih.govbldpharm.com Theoretical methods, including quantum chemical calculations and Hirshfeld surface analysis, are often used in conjunction with experimental PXRD data to characterize and quantify these weak interactions that stabilize the crystal structure. nih.gov For example, in the case of 4-(4-bromophenoxy)benzaldehyde, analysis revealed that the crystal structure is primarily defined by H···H, H···C, and H···O contacts. nih.gov

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-4-phenoxybenzaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). mdpi.com

This optimization provides critical data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise spatial orientation of the phenoxy group relative to the brominated benzaldehyde (B42025) ring and the planarity of the aromatic systems. A comparison of calculated parameters with experimental data, if available from techniques like X-ray crystallography, serves to validate the computational model. mdpi.com In studies of similar molecules, a high correlation between DFT-calculated and experimental values confirms the accuracy of the theoretical approach. mdpi.comsemanticscholar.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) (Note: The following data is illustrative, based on general knowledge of similar structures, as specific published data for this compound is unavailable.)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.22 Å |

| C-O-C (Ether) Bond Angle | ~118° |

| Dihedral Angle (between rings) | Variable |

Analysis of Noncovalent Interactions

Noncovalent interactions are crucial in determining the packing of molecules in the solid state and their interactions with biological targets.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of significant intermolecular contact. researchgate.netresearchgate.net For this compound, red spots on the d_norm map would indicate close contacts, likely corresponding to hydrogen bonds or other strong interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), or Bader's Theory, analyzes the topology of the electron density to characterize chemical bonding. researchgate.netnih.gov By locating bond critical points (BCPs) between atoms, AIM can define the nature of the interaction. The properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), distinguish between shared-shell (covalent) and closed-shell (noncovalent) interactions. nih.gov This analysis would be instrumental in quantifying the strength and nature of weak noncovalent interactions, such as C-H···O or C-H···π, that stabilize the crystal structure of this compound. researchgate.net

The Noncovalent Interaction (NCI) plot is a visualization technique that reveals both attractive and repulsive noncovalent interactions in real space. researchgate.netnih.gov It is based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces colored to indicate the type of interaction: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, NCI plots would provide a clear visual map of the stabilizing and destabilizing forces within the molecule and between adjacent molecules in a packed structure. researchgate.net

Molecular Modeling and Docking Studies

To explore the potential biological activity of this compound, molecular docking simulations are employed. mdpi.com This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. researchgate.net

The process involves placing the optimized 3D structure of the compound into the active site of a target protein. The simulation then calculates the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. Lower binding energies suggest a more favorable interaction. researchgate.net Docking studies on derivatives of 3-phenoxybenzaldehyde (B142659) have been used to predict their potential as inhibitors for various enzymes. researchgate.net Such an analysis for this compound would identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site, providing a hypothesis for its mechanism of action at a molecular level.

Reaction Mechanism Predictions and Energy Profiles

Computational and theoretical chemistry provides a powerful lens through which to predict and analyze the reactivity of this compound. By employing methods such as Density Functional Theory (DFT), it is possible to model reaction pathways, identify transition states, and calculate energy profiles for various transformations. This section explores the predicted reaction mechanisms for the key functional groups of this compound—the aldehyde, the diaryl ether linkage, and the bromo-aromatic system—based on computational studies of analogous molecular structures.

Predicted Reactivity of the Aldehyde Group:

The aldehyde functional group is a primary site of reactivity in this compound, susceptible to nucleophilic attack and oxidation.

Nucleophilic Addition and Schiff Base Formation: The reaction of aromatic aldehydes with nucleophiles, such as amines, to form hemiaminals and subsequently Schiff bases has been a subject of detailed computational investigation. DFT studies on substituted benzaldehydes reacting with amines reveal a multi-step mechanism. canterbury.ac.uknih.gov The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, proceeding through a transition state (TS1) to form a hemiaminal intermediate. canterbury.ac.uknih.gov This is followed by an internal rearrangement (TS2) and subsequent dehydration (TS3) to yield the final Schiff base. canterbury.ac.uknih.gov The energy barriers for these steps are influenced by the nature of the substituents on the aromatic ring. For this compound, the electron-withdrawing nature of the bromine atom and the phenoxy group is expected to enhance the electrophilicity of the carbonyl carbon, thus facilitating the initial nucleophilic attack.

Deformylation Reactions: Metal-dioxygen complexes can catalyze the deformylation of aldehydes. DFT studies on these reactions have elucidated distinct inner-sphere and outer-sphere mechanisms. nih.gov An inner-sphere mechanism may involve the coordination of the aldehyde to the metal center, followed by a rate-determining homolytic cleavage of the aldehyde C-C bond. nih.gov For a copper(II)-superoxo complex, the calculated rate-determining barrier for this C-C bond cleavage is approximately 14.7 kcal/mol. nih.gov

Predicted Reactivity of the Diaryl Ether Linkage:

The C-O bond of the diaryl ether in this compound is notably strong, with a high dissociation energy. rsc.org However, computational studies suggest that its cleavage can be achieved under specific conditions, such as electrochemical or metal-catalyzed reactions.

Electrochemical Cleavage: An electrooxidative dearomatization pathway has been proposed for the cleavage of diaryl ethers. rsc.org This mechanism involves the oxidation of the diaryl ether to form a quinone imine cation, which then undergoes a polar nucleophilic aromatic substitution (SNAr). rsc.org For a related diaryl ether system, DFT calculations have determined the activation barrier for the nucleophilic attack and subsequent C-O bond cleavage to be a reasonable 18.8 kcal/mol. rsc.org

Palladium-Catalyzed Hydrogenolysis: Mechanistic studies on the palladium-catalyzed hydrogenolysis of diaryl ethers indicate that the reaction is initiated by the partial hydrogenation of one of the phenyl rings to form an enol ether. researchgate.netnih.gov This intermediate readily reacts with an alcohol solvent to form a ketal, which then eliminates phenol (B47542) to cleave the C-O bond. researchgate.net

Predicted Reactivity of the Bromoarene Moiety:

The bromine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The mechanism of palladium-catalyzed reactions, such as α-arylation, typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. Computational studies on the reaction of bromobenzene (B47551) with a [Pd((R)-BINAP)] catalyst show that this oxidative addition step is facile, with a calculated activation barrier of 8.26 kcal/mol. acs.orgnih.gov The subsequent steps of transmetallation and reductive elimination determine the final product. The reductive elimination step is often the rate-determining and stereo-determining step in such catalytic cycles. acs.orgnih.gov

The following tables summarize the predicted energy profiles for key reaction steps involving the functional groups of this compound, based on data from analogous systems.

Table 1: Predicted Energy Barriers for Reactions at the Aldehyde Group

| Reaction Type | Model System | Reaction Step | Computational Method | Predicted Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Schiff Base Formation | Substituted Benzaldehyde + Amine | Nucleophilic Attack (TS1) | DFT (B3LYP) | Varies with substituent | canterbury.ac.uknih.gov |

| Schiff Base Formation | Substituted Benzaldehyde + Amine | Dehydration (TS3) | DFT (B3LYP) | Varies with substituent | canterbury.ac.uknih.gov |

| Deformylation | Aldehyde + Cu(II)-superoxo complex | C-C Bond Cleavage | DFT | 14.7 | nih.gov |

Table 2: Predicted Energy Barriers for Reactions of the Diaryl Ether and Bromoarene Groups

| Functional Group | Reaction Type | Model System | Reaction Step | Computational Method | Predicted Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|---|

| Diaryl Ether | Electrochemical Cleavage | Diaryl Ether + Pyrazole | Nucleophilic Attack/Cleavage | DFT | 18.8 | rsc.org |

| Bromoarene | Pd-catalyzed α-arylation | Bromobenzene + Pd(0) complex | Oxidative Addition | DFT | 8.26 | acs.orgnih.gov |

These computational predictions, derived from studies on closely related compounds, provide a foundational understanding of the likely reaction mechanisms and energy profiles for this compound. They highlight the interplay of its functional groups and offer a guide for designing synthetic transformations.

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Substituted 3-Bromo-4-phenoxybenzaldehyde Analogues (e.g., modifications on phenyl rings)

The synthesis of the this compound scaffold and its analogues with varied substitution patterns on the phenyl rings is primarily achieved through nucleophilic aromatic substitution, most notably the Ullmann condensation. This reaction typically involves the coupling of a phenol (B47542) (or a substituted phenoxide) with an activated aryl halide in the presence of a copper catalyst.

One common synthetic route starts with 3-bromo-4-hydroxybenzaldehyde (B1265673), which can be etherified with various substituted aryl halides. Conversely, a 3-bromo-4-halobenzaldehyde (often fluoro- or chloro-substituted) can be reacted with phenol or a substituted alkali metal phenolate (B1203915). For example, 3-bromo-4-fluorobenzaldehyde (B1265969) acetals can be reacted with phenolates in the presence of a copper catalyst and a high-boiling point solvent like dimethylformamide at elevated temperatures (100-200°C) to yield the corresponding this compound acetals, which are then hydrolyzed to the aldehyde. google.comgoogle.com

By selecting appropriately substituted phenols or substituted 3-bromo-4-halobenzaldehydes as starting materials, chemists can introduce a wide range of functional groups onto either phenyl ring. These modifications are crucial for probing the steric and electronic requirements of biological targets and optimizing the molecule's pharmacological profile.

Modification of the Aldehyde Functionality

The aldehyde group is a key functional handle for derivatization, offering a gateway to numerous analogues with diverse chemical properties. Standard organic transformations can be applied to the aldehyde of this compound to generate a library of compounds for SAR studies.

Common Modifications of the Aldehyde Group:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form corresponding secondary or tertiary amines.

Schiff Base Formation: Condensation with primary amines to yield imines (Schiff bases), which are important intermediates and ligands in their own right.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.

Reduction: Conversion to a primary alcohol (benzylic alcohol) using reducing agents like sodium borohydride (B1222165).

Oxidation: Conversion to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or chromic acid.

Formation of Hydrazones and Oximes: Reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives, respectively.

Substitution Pattern Variations on Phenyl Rings

The biological activity of diaryl ether compounds is often highly sensitive to the nature and position of substituents on the aromatic rings. For this compound analogues, SAR studies investigate how different substituents impact efficacy and selectivity.

The synthesis of these analogues is achieved by using precursors that already contain the desired substitutions. For instance, reacting a series of substituted phenols with 3-bromo-4-fluorobenzaldehyde allows for systematic variation of the phenoxy ring. Similarly, starting with different substituted 4-hydroxybenzaldehydes, followed by bromination and etherification, can introduce substituents on the first phenyl ring. The choice of reaction conditions, particularly the catalyst and solvent, is critical for achieving good yields, especially with electronically diverse substrates. google.com

Structural Modifications of the Ether Linkage

Altering the ether linkage can modulate the molecule's conformational flexibility and orientation, which can be critical for optimal binding to a biological target. While direct replacement of the oxygen atom (e.g., with sulfur to form a thioether) is a common strategy in medicinal chemistry, modifications can also involve the chain connecting the two aromatic systems.

A pertinent example is the synthesis of 3-bromo-4-(2-methoxy-ethoxy)-benzaldehyde. This compound was prepared by reacting 3-bromo-4-hydroxybenzaldehyde with 2-bromoethylmethylether in the presence of sodium hydride in a DMF solvent. chemicalbook.com This reaction demonstrates how the simple phenoxy group can be replaced by a more complex alkoxy group, altering the molecule's solubility and hydrogen bond accepting properties. Another related synthetic strategy involves the reaction of a hydroxybenzaldehyde derivative with a phenacyl bromide to create a phenacyloxy benzaldehyde (B42025), which incorporates a keto functionality into the ether linkage. orientjchem.org

| Modification Type | Synthetic Strategy | Example Precursors | Resulting Analogue Type |

|---|---|---|---|

| Phenyl Ring Substitution | Ullmann Condensation | 3-Bromo-4-fluorobenzaldehyde + Substituted Phenol | Substituents on the phenoxy ring |

| Aldehyde Modification | Reductive Amination | This compound + Amine | Benzylic amine derivatives |

| Aldehyde Modification | Oxidation | This compound | 3-Bromo-4-phenoxybenzoic acid |

| Ether Linkage Modification | Williamson Ether Synthesis | 3-Bromo-4-hydroxybenzaldehyde + Alkyl Halide | 3-Bromo-4-alkoxybenzaldehyde derivatives |

Investigation of Biological Activity Mechanisms

Derivatives of this compound are investigated for their potential to interact with various biological targets, primarily enzymes and metal ions within bioinorganic systems. Understanding the mechanism of these interactions is key to developing potent and selective therapeutic agents.

While comprehensive SAR studies on this compound derivatives against a wide range of enzymes are not extensively documented, research on structurally related compounds provides valuable insights into their potential inhibitory activities.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes. While direct derivatives have not been reported, marine bromophenols are known to be potent α-glucosidase inhibitors. mdpi.com For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether inhibits α-glucosidase with a very low IC50 value of 0.098 μM. mdpi.com The presence of both bromine atoms and phenolic units is considered important for this activity. Furthermore, compounds containing a phenoxy-1,2,3-triazole scaffold have also been designed as α-glucosidase inhibitors, suggesting the utility of the phenoxy moiety in targeting this enzyme. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for the treatment of Alzheimer's disease. The benzaldehyde moiety can serve as a synthetic precursor for benzylidene derivatives, a class of compounds that has been explored for cholinesterase inhibition. nih.govmdpi.com For instance, certain (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones have shown reversible inhibition of human AChE with IC50 values in the micromolar range. mdpi.com

Glutathione (B108866) S-transferase (GST): This enzyme family is involved in cellular detoxification, and its overexpression can lead to drug resistance in cancer cells. While direct data is lacking, the structurally related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) has been shown to enhance the levels of reduced glutathione in cells, indicating an interaction with the glutathione system. nih.gov Additionally, phenoxyacetic acid derivatives containing an α,β-unsaturated ketone structure have been characterized as potent inhibitors of GST, highlighting the potential of the phenoxy group in the design of GST inhibitors. sciopen.com

| Enzyme Target | Related Inhibitor Class | Key Structural Features | Reported Activity (IC50) |

|---|---|---|---|

| α-Glucosidase | Marine Bromophenols | Bromine atoms, phenolic hydroxyl groups | 0.098 µM (for BDDE) mdpi.com |

| Acetylcholinesterase | Benzylidene Oxazolones | Benzylidene moiety derived from an aldehyde | 9 - 246 µM mdpi.com |

| Glutathione S-Transferase | Phenoxyacetic Amides | Phenoxy group, α,β-unsaturated ketone | 0.10 µM sciopen.com |

The this compound framework possesses features suitable for ligand design and metal complexation. The oxygen atoms of the aldehyde and ether groups have lone pairs of electrons that can coordinate to metal ions, acting as Lewis bases. However, the aldehyde group itself is generally a weak ligand.

A more effective strategy involves converting the aldehyde into a Schiff base through condensation with a primary amine. The resulting imine nitrogen, along with the phenolic oxygen (if the starting material is a hydroxybenzaldehyde) or other nearby donor atoms, can form highly stable chelate complexes with a variety of transition metals (e.g., Cu, Ni, Co, Zn).

These metal complexes have diverse applications, including catalysis and the development of metallodrugs. The electronic properties of the ligand, influenced by substituents on the phenyl rings (such as the bromo and phenoxy groups), can tune the redox potential and reactivity of the complexed metal center. This allows for the rational design of bioinorganic systems with specific functions, such as mimicking enzyme active sites or acting as targeted therapeutic agents.

Applications in Materials Science

Utilization as Monomers for Polymer Synthesis (e.g., Polyazomethines)

3-Bromo-4-phenoxybenzaldehyde is a suitable monomer for the synthesis of polyazomethines, also known as poly(Schiff base)s or polyimines. These polymers are characterized by the azomethine (-CH=N-) linkage in their backbone and are known for their excellent thermal stability, and interesting optical and electronic properties. The synthesis typically involves a polycondensation reaction between a dialdehyde (B1249045) or, in this case, a monoaldehyde that can be functionalized to react with a diamine.

The aldehyde group of this compound readily reacts with the amino groups of aromatic diamines. The presence of the bromo and phenoxy groups on the benzaldehyde (B42025) ring influences the properties of the resulting polymer. The bulky phenoxy group can enhance solubility and affect the polymer's morphology, while the bromine atom can increase the polymer's thermal stability and modify its electronic properties. Furthermore, the bromine atom serves as a site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's characteristics.

The general reaction for the formation of polyazomethines from a substituted benzaldehyde and a diamine proceeds via a condensation mechanism. While specific studies on the polymerization of this compound are not extensively detailed, the synthesis of numerous polyazomethines from structurally related bromo-substituted and phenoxy-substituted aromatic aldehydes is well-documented. These studies demonstrate the viability of this class of compounds as monomers for high-performance polymers.

Table 1: Properties of Polyazomethines Derived from Substituted Aldehydes

| Monomer Type | Resulting Polymer Properties | Potential Contribution of this compound |

|---|---|---|

| Aromatic Dialdehydes | High thermal stability, semiconducting behavior, optical activity. | The aromatic backbone would contribute to thermal resistance. |

| Bromo-substituted Aromatics | Enhanced thermal stability, modified electronic properties, sites for further functionalization. | The bromine atom can increase flame retardancy and allow for cross-linking. |

| Phenoxy-substituted Aromatics | Improved solubility in organic solvents, altered chain packing and morphology. | The phenoxy group can disrupt crystallinity, leading to better processability. |

Integration into Functional Materials (e.g., in Perovskite Solar Cells via derivatives)

While direct applications of this compound in perovskite solar cells are not prominently reported, its derivatives hold potential for enhancing the performance and stability of these devices. Perovskite solar cells are a promising photovoltaic technology, but their efficiency and longevity can be hampered by defects on the surface and at the grain boundaries of the perovskite film.

Research has shown that aromatic organic molecules, particularly those containing halogen atoms like bromine, can be effective in passivating these defects. For instance, compounds like 4-bromo-benzonitrile have been used to treat perovskite films, leading to a significant reduction in non-radiative recombination and an improvement in power conversion efficiency and stability. The cyano group in 4-bromo-benzonitrile interacts with defects such as lead-iodide antisites and lead clusters.

Derivatives of this compound could be synthesized to incorporate functional groups capable of similar interactions. The bromo-phenoxy-aromatic structure could serve as a scaffold for attaching passivating agents to the perovskite surface. The aldehyde group could be modified to anchor the molecule to the substrate or to interact with other layers within the solar cell stack. Although this remains a prospective application, the known success of similar bromo-aromatic compounds provides a strong rationale for exploring derivatives of this compound in this context.

Role in Nanomaterial Synthesis and Applications

The aldehyde functionality of this compound makes it a useful molecule in the synthesis and functionalization of nanomaterials. Surface modification of nanoparticles with aldehyde groups is a common strategy to introduce reactive sites for further chemical transformations.

This process, known as aldehyde modification, can significantly alter the surface properties of nanoparticles. By introducing this compound or its derivatives onto a nanoparticle surface, the following can be achieved:

Surface Functionalization: The aldehyde group provides a reactive handle for attaching other molecules, such as ligands, polymers, or biomolecules, through reactions like Schiff base formation with amino-functionalized materials.

Controlled Assembly: The specific chemical nature of the bromo and phenoxy groups can be used to direct the self-assembly of nanoparticles into more complex, ordered structures.

Modified Surface Properties: The introduction of this molecule can alter the surface charge, hydrophobicity, and dispersibility of nanoparticles, which is crucial for their application in catalysis, sensors, and biomedicine.

Furthermore, related benzaldehyde derivatives, such as salicylaldehyde, have been used as precursors for the synthesis of metal nanoparticles, including those of gold, silver, and copper. The aldehyde and a neighboring group can act as both a reducing and capping agent during the nanoparticle formation. This suggests that this compound could potentially be employed in similar roles for creating novel metal or metal oxide nanoparticles with tailored properties imparted by the bromo-phenoxy moiety.

Supramolecular Chemistry and Host Materials

In the realm of supramolecular chemistry and crystal engineering, this compound is a promising building block for the design of complex, self-assembled structures. The formation of these supramolecular assemblies is governed by non-covalent interactions, and the specific functional groups on the molecule play a directing role.

The bromine atom in this compound can participate in halogen bonding, a highly directional interaction that is increasingly used to control the assembly of molecules in the solid state. Additionally, the aromatic rings of the phenoxy and benzaldehyde groups can engage in π-π stacking interactions. Other weaker interactions, such as C-H···Br hydrogen bonds, also contribute to the stability and specific arrangement of the molecules in a crystal lattice.

Studies on similar 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives have demonstrated that interactions involving the bromine atom, such as C–Br...π(arene) interactions, can dominate the molecular packing. This ability to form predictable and robust intermolecular connections makes this compound a candidate for the construction of:

Host Materials: Crystalline solids with defined cavities or channels capable of selectively binding smaller "guest" molecules.

Crystal Engineering: Designing solids with specific network topologies and, consequently, tailored physical properties like porosity or optical behavior.

The interplay of these various non-covalent forces allows for the rational design of intricate molecular architectures, positioning this compound as a valuable component in the development of new functional supramolecular materials. mdpi.comiucr.org

Role As a Synthetic Intermediate

Precursor in the Synthesis of Agrochemicals (e.g., Pyrethroid Insecticides)

While 3-phenoxybenzaldehyde (B142659) is a well-established key intermediate in the manufacturing of synthetic pyrethroid insecticides, the direct application of 3-Bromo-4-phenoxybenzaldehyde is less commonly documented. google.commultichemexports.comnih.govbiosynth.com However, the synthetic routes to pyrethroids often involve halogenated benzaldehyde (B42025) precursors. For instance, processes for preparing 3-phenoxybenzaldehydes, which are crucial for pesticides, have been developed starting from 3-bromobenzaldehyde (B42254) acetals. google.com

Furthermore, the synthesis of 4-fluoro-3-phenoxybenzaldehyde (B1330021), another important intermediate for pyrethroid insecticides, utilizes 3-bromo-4-fluorobenzaldehyde (B1265969) as a precursor. googleapis.comgoogle.com This established pathway, where a bromo-substituted aldehyde is converted into a phenoxy-substituted aldehyde for pyrethroid synthesis, suggests a potential role for this compound. It could serve as a precursor for novel pyrethroid insecticides, where the bromine atom might be retained in the final structure to modulate biological activity or be a site for further chemical modification.

Building Block for Pharmaceutical Intermediates

This compound is noted as a compound for use in pharmaceutical research and development. matrixscientific.com Aromatic aldehydes are fundamental building blocks in medicinal chemistry, often used to introduce phenyl groups into larger molecules or as a starting point for constructing heterocyclic systems. However, specific, detailed examples of this compound being used as an intermediate in the synthesis of a particular active pharmaceutical ingredient are not extensively detailed in the available scientific literature.

General Utility in Complex Organic Synthesis

The unique substitution pattern of this compound lends itself to various applications in complex organic synthesis.

Indole (B1671886) Alkaloid Synthesis

No specific applications of this compound in the synthesis of indole alkaloids have been documented in the reviewed scientific literature.

Synthesis of Chalcone (B49325) Derivatives

A significant application of benzaldehydes in organic synthesis is the creation of chalcones (1,3-diphenyl-2-propen-1-ones). rasayanjournal.co.in Chalcones are synthesized through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation, which involves an aromatic aldehyde and an acetophenone (B1666503). researchgate.netscispace.com

This compound can serve as the aldehyde component in this reaction. When reacted with a substituted or unsubstituted acetophenone, it yields a chalcone derivative with the characteristic 3-bromo-4-phenoxyphenyl moiety. The general reaction is outlined below:

General Reaction for Chalcone Synthesis

Chalcones containing halogen atoms, such as bromine, are of particular interest due to their wide range of reported biological activities. researchgate.net The synthesis of various bromo-substituted chalcones has been explored for potential use as antibacterial and anticancer agents. rasayanjournal.co.in Therefore, this compound is a key starting material for generating a library of novel, polysubstituted chalcones for biological screening.

Below is an interactive table detailing potential chalcone derivatives synthesized from this compound and various acetophenones.

| R-Group on Acetophenone | Resulting Chalcone Derivative Name |

| H | 1-Phenyl-3-(3-bromo-4-phenoxyphenyl)prop-2-en-1-one |

| 4-OCH₃ | 1-(4-Methoxyphenyl)-3-(3-bromo-4-phenoxyphenyl)prop-2-en-1-one |

| 4-Cl | 1-(4-Chlorophenyl)-3-(3-bromo-4-phenoxyphenyl)prop-2-en-1-one |

| 4-Br | 1-(4-Bromophenyl)-3-(3-bromo-4-phenoxyphenyl)prop-2-en-1-one |

| 4-NO₂ | 1-(4-Nitrophenyl)-3-(3-bromo-4-phenoxyphenyl)prop-2-en-1-one |

Q & A

Basic Research Question

- FT-IR : Confirms aldehyde C=O stretches (~1689 cm⁻¹) and aromatic C-H vibrations (~3093 cm⁻¹) .

- ¹H/¹³C-NMR : Aldehyde protons appear as singlets at δ 9.85 ppm, while methoxy groups resonate at δ 3.95 ppm. Aromatic protons show multiplet patterns between δ 6.87–7.87 ppm, with bromine-induced deshielding .

- GC-MS : Molecular ion peaks (e.g., m/z 350 for PB4) confirm molecular weight, while fragmentation patterns identify substituent loss (e.g., Br or phenoxy groups) .

How do bromine and phenoxy substituents influence reactivity in cross-coupling reactions?

Advanced Research Question